4-Acetoxy-4'-pentylbenzophenone
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Overview
Description
4-Acetoxy-4’-pentylbenzophenone (APB) is a benzophenone derivative . It has a linear formula of C20H22O3 and a molecular weight of 310.39 . It has gained considerable attention in the field of scientific research.
Molecular Structure Analysis
The IUPAC name for 4-Acetoxy-4’-pentylbenzophenone is 4-(4-pentylbenzoyl)phenyl acetate . The InChI code for this compound is 1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3 .It has a CAS Number of 890099-76-0 and an MDL number of MFCD07698968 .
Scientific Research Applications
Antibiotic Synthesis
4-Acetoxy-4’-pentylbenzophenone: has been utilized in the synthesis of carbapenem and penem antibiotics . These antibiotics are significant in the medical field due to their effectiveness against a broad spectrum of bacteria. The compound serves as a precursor in the practical synthesis of 4-acetoxy-2-azetidinone , which is a versatile intermediate for creating these antibiotics. The synthesis process is advantageous as it avoids the need for costly separation steps and improves the overall yield, making it economically viable for large-scale production .
UV-Protection in Cosmetics
In the cosmetic industry, 4-Acetoxy-4’-pentylbenzophenone is commonly used as a UV-absorbing agent in sunscreens and other skincare products. Its ability to absorb harmful UV rays helps in protecting the skin from sun damage, reducing the risk of skin cancer, and preventing premature aging.
Nanoparticle Functionalization
The compound has potential applications in the field of nanotechnology , particularly in the functionalization of nanoparticles for bio-applications . Surface-functionalized nanoparticles have unique properties like novel optical characteristics, biodegradability, low toxicity, and biocompatibility, which are essential for various bio-applications including drug delivery, gene therapy, and immunoassays .
Electrochemical Energy Storage
4-Acetoxy-4’-pentylbenzophenone: may also play a role in the development of electrochemical energy storage systems . Research in this area is crucial for the advancement of technologies such as lithium/sodium-ion batteries, fuel cells, and supercapacitors, which are integral to the power supply of new energy vehicles and large-scale energy storage solutions .
Safety and Hazards
properties
IUPAC Name |
[4-(4-pentylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHWECQLKIHAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641715 |
Source
|
Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-4'-pentylbenzophenone | |
CAS RN |
890099-76-0 |
Source
|
Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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